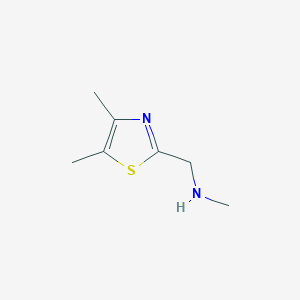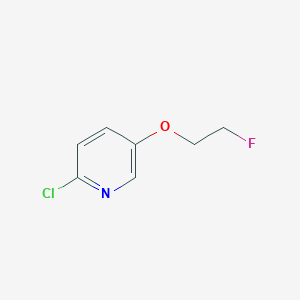
2-Chloro-5-(2-fluoroethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2-fluoroethoxy)pyridine is a chemical compound with the molecular formula C7H7ClFNO and a molecular weight of 175.59 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-fluoroethoxy)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-hydroxypyridine with 2-fluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction typically proceeds as follows:
2-chloro-5-hydroxypyridine+2-fluoroethanolK2CO3,refluxthis compound
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(2-fluoroethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives, such as 2-aminopyridine or 2-thiocyanatopyridine.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of pyridine amines.
Aplicaciones Científicas De Investigación
2-Chloro-5-(2-fluoroethoxy)pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(2-fluoroethoxy)pyridine depends on its specific application. In biochemical assays, it may act as a ligand binding to specific enzymes or receptors, thereby modulating their activity . The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-fluoropyridine: A closely related compound with similar chemical properties but lacking the 2-fluoroethoxy group.
2-Chloro-5-(trifluoromethyl)pyridine: Another related compound with a trifluoromethyl group instead of the 2-fluoroethoxy group.
Uniqueness
2-Chloro-5-(2-fluoroethoxy)pyridine is unique due to the presence of both chlorine and 2-fluoroethoxy substituents on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H7ClFNO |
|---|---|
Peso molecular |
175.59 g/mol |
Nombre IUPAC |
2-chloro-5-(2-fluoroethoxy)pyridine |
InChI |
InChI=1S/C7H7ClFNO/c8-7-2-1-6(5-10-7)11-4-3-9/h1-2,5H,3-4H2 |
Clave InChI |
FVULHHWBGORUIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1OCCF)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((tert-Butoxycarbonyl)amino)spiro[3.5]nonane-7-carboxylic acid](/img/structure/B13480040.png)
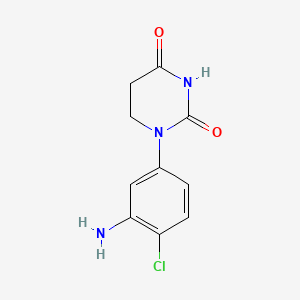
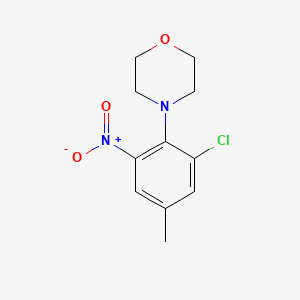
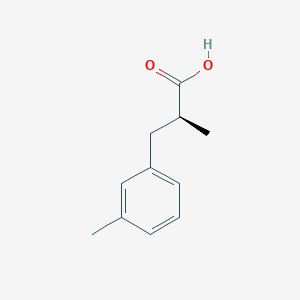
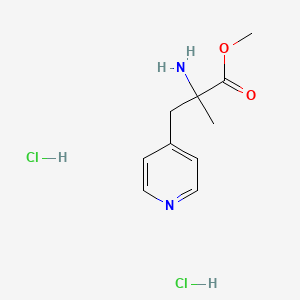
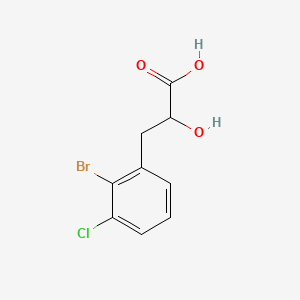
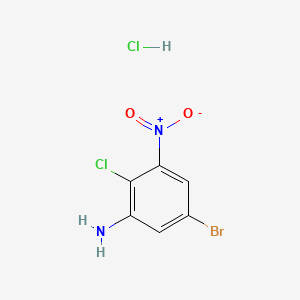

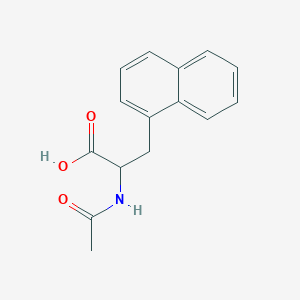
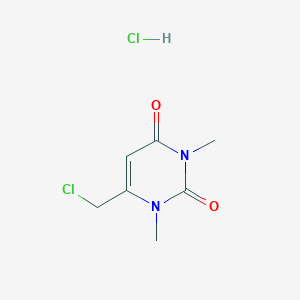
![1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13480117.png)
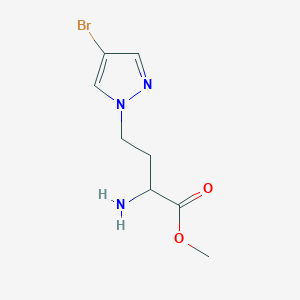
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)
